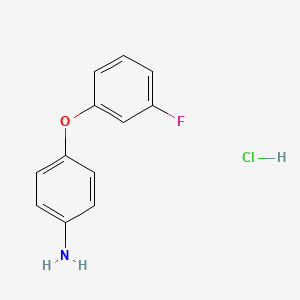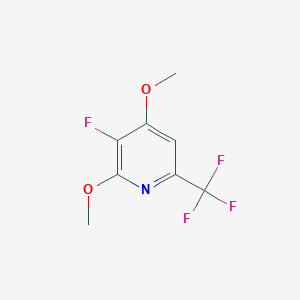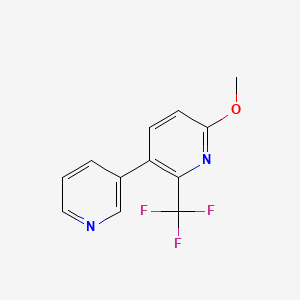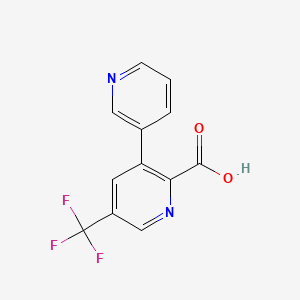
4-(3-Fluorophenoxy)aniline hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-(3-Fluorophenoxy)aniline hydrochloride consists of a benzene ring attached to an aniline group and a fluorophenoxy group . The presence of the fluorine atom and the phenoxy group may influence the compound’s reactivity and physical properties.Applications De Recherche Scientifique
Docking and QSAR Studies
The compound's derivatives have been studied extensively in docking and quantitative structure–activity relationship (QSAR) contexts, particularly as c-Met kinase inhibitors. These studies involve analyzing the orientations and active conformations of these inhibitors, using predictive models including steric, electrostatic, hydrophobic, and hydrogen bond-donor fields, among others, to understand the molecular features contributing to high inhibitory activity (Caballero et al., 2011).
Catalytic Oxidation
Research has shown that Fe3O4 magnetic nanoparticles, in conjunction with 4-(3-Fluorophenoxy)aniline hydrochloride derivatives, can catalyze the oxidation of phenolic and aniline compounds from aqueous solutions, indicating potential applications in environmental remediation (Zhang et al., 2009).
Practical Synthesis
Practical synthesis processes involving this compound have been developed for industrial production due to their robustness and less environmental impact. The overall yields of such processes have been reported to be high, indicating its viability for large-scale production (Qingwen, 2011).
Sonolysis in Aqueous Solutions
Studies on the sonolysis of derivatives of 4-(3-Fluorophenoxy)aniline hydrochloride show that the initial rate of degradation of these compounds follows pseudo-first-order reaction kinetics, suggesting potential applications in the field of chemical kinetics and process engineering (Jiang et al., 2002).
Fluorescence Quenching Studies
The compound's derivatives have been studied for fluorescence quenching, particularly in alcohols of varying viscosities, which can be crucial in the development of new sensors and imaging technologies. These studies provide insights into the different conformers of the solutes in the ground state and the formation of intermolecular and intramolecular hydrogen bonding (Geethanjali et al., 2015).
Corrosion Inhibition
Research has indicated the potential use of aniline derivatives of 4-(3-Fluorophenoxy)aniline hydrochloride as corrosion inhibitors for metals in acidic environments. These studies involve assessing the effectiveness of these compounds through potentiodynamic polarization and electrochemical impedance spectroscopy measurements, suggesting applications in material science and engineering (Khaled & Hackerman, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-fluorophenoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO.ClH/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11;/h1-8H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAWJBMOYOXOLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B1391158.png)

